molecular formula C13H19ClN4 B2842148 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride CAS No. 1864061-20-0

1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride

Cat. No. B2842148
CAS RN: 1864061-20-0
M. Wt: 266.77
InChI Key: XURXDOYTTSCFFH-UHFFFAOYSA-N
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Description

The compound “1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been studied for their potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a suitably sized trifluoromethyl at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This modification allows the compound to form a hydrogen bond with G485 .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a core component of the compound, consists of a pyrrole ring fused with a pyridine ring . The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent inhibitory activity against FGFR1–4 .

Scientific Research Applications

FGFR Inhibition

The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with several cancers, including breast, lung, prostate, bladder, and liver cancers. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h exhibited potent FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3. In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation and induced apoptosis. Additionally, it significantly reduced cell migration and invasion . The design of these derivatives focused on utilizing the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder for FGFR inhibition .

PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment. However, no FDA-approved PI3K/mTOR dual inhibitor exists. Given the critical role of this pathway in tumor growth, proliferation, and apoptosis, novel compounds like 1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)piperidin-4-amine hydrochloride may hold promise as potential inhibitors .

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . Furthermore, compound 4h, with its low molecular weight, would be an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.ClH/c14-11-3-6-17(7-4-11)9-10-8-16-13-12(10)2-1-5-15-13;/h1-2,5,8,11H,3-4,6-7,9,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURXDOYTTSCFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CNC3=C2C=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride

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